molecular formula C15H13N5O3S3 B2453977 Methyl 4-(((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate CAS No. 1351644-06-8

Methyl 4-(((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate

Cat. No.: B2453977
CAS No.: 1351644-06-8
M. Wt: 407.48
InChI Key: PSLHFYXYTYVAHE-UHFFFAOYSA-N
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Description

Methyl 4-(((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a complex organic compound characterized by its unique thiadiazole-based structure. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. With a backbone that incorporates thiadiazole moieties, it represents an intriguing scaffold for the development of new molecules with potential bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate typically involves multi-step organic synthesis. A common method begins with the preparation of key intermediates such as 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and 1,3,4-thiadiazole-2-thiol. These intermediates undergo amide bond formation under controlled conditions, followed by esterification to yield the final product. The use of catalysts and protecting groups may be necessary to ensure selective reactions and high yields.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimizing the synthetic route to enhance efficiency and reduce costs. Industrial methods might include large-scale amide coupling reactions, employing automated reaction setups, and utilizing continuous flow techniques. Reaction conditions are often adjusted to maximize the yield and purity of the compound while minimizing waste and by-products.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: This compound can undergo oxidation reactions, where functional groups such as thiols and amides are transformed.

  • Reduction: The thiadiazole rings may be reduced under specific conditions, altering the compound's electronic properties.

  • Substitution: Nucleophilic and electrophilic substitution reactions can occur, allowing modification of the aromatic rings and thiadiazole moieties.

Common Reagents and Conditions Used

  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Halogenating agents, nucleophiles, and bases to facilitate aromatic substitutions.

Major Products Formed

The reactions of this compound typically yield modified derivatives with altered functional groups. For example, oxidation might produce sulfoxides or sulfones, while substitution reactions could introduce various substituents on the aromatic rings.

Scientific Research Applications

Chemistry

  • Catalysts: The compound can serve as a ligand in coordination chemistry, aiding in the development of new catalysts.

  • Synthesis: Utilized as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Biology

  • Antimicrobial Agents: Thiadiazole derivatives are investigated for their antimicrobial properties, making this compound a candidate for new antibiotics.

  • Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, impacting biological pathways and disease processes.

Medicine

  • Drug Development: Its unique structure allows exploration as a lead compound for developing new therapeutic agents, including anti-inflammatory and anti-cancer drugs.

Industry

  • Material Science: Employed in the development of new materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

Methyl 4-(((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate exerts its effects through interactions with molecular targets such as enzymes and receptors. The compound's thiadiazole rings facilitate binding to metal ions, influencing catalytic activity in biochemical reactions. Pathways involving redox reactions and nucleophilic substitutions are often involved, leading to biological activity that includes antimicrobial and anticancer effects.

Comparison with Similar Compounds

Methyl 4-(((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate stands out due to its unique dual-thiadiazole structure, which offers distinct reactivity and interaction profiles compared to other thiadiazole derivatives.

List of Similar Compounds

  • Thiadiazole: A simpler compound with a single thiadiazole ring, often used in similar research contexts.

  • Benzothiadiazole: Featuring a benzene ring fused to a thiadiazole, used in the study of photophysical properties.

  • Thiazole: Another sulfur-nitrogen containing heterocycle, structurally simpler but chemically related.

  • Benzothiazole: Incorporates a benzene ring fused to a thiazole, used in various pharmaceutical and material applications.

This article highlights the versatility and potential of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further study and development.

Properties

IUPAC Name

methyl 4-[[5-[(4-methylthiadiazole-5-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3S3/c1-8-11(26-20-17-8)12(21)16-14-18-19-15(25-14)24-7-9-3-5-10(6-4-9)13(22)23-2/h3-6H,7H2,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLHFYXYTYVAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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